molecular formula C13H19N3O3 B159901 N-[2-(diethylamino)ethyl]-4-nitrobenzamide CAS No. 1664-52-4

N-[2-(diethylamino)ethyl]-4-nitrobenzamide

Cat. No. B159901
CAS RN: 1664-52-4
M. Wt: 265.31 g/mol
InChI Key: XFFMPXFHVNRUKC-UHFFFAOYSA-N
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Description

“N-[2-(diethylamino)ethyl]-4-nitrobenzamide” is a chemical compound that has been studied for its various properties . It is a relatively small molecule, which allows it to easily pass through cell membranes and interact with biological targets.


Synthesis Analysis

The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex .


Molecular Structure Analysis

The molecular formula of “N-[2-(diethylamino)ethyl]-4-nitrobenzamide” is C13H19N3O3 . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .


Chemical Reactions Analysis

The synthesis pathway for “N-[2-(diethylamino)ethyl]-4-nitrobenzamide” involves the reaction of 4-nitrobenzene-1,2-diamine with diethylamine in the presence of a suitable catalyst.


Physical And Chemical Properties Analysis

“N-[2-(diethylamino)ethyl]-4-nitrobenzamide” has a molecular weight of 265.308 Da . It is stored at a temperature of 4 degrees Celsius and has a melting point of 64-65 degrees Celsius .

Scientific Research Applications

1. Pharmacokinetics, Formulation, and Safety

N-[2-(diethylamino)ethyl]-4-nitrobenzamide, also known as N,N-diethyl-3-methylbenzamide (deet), is a topical insect repellent effective against mosquitoes, flies, fleas, and ticks. Its pharmacokinetics involve rapid skin penetration and biodistribution, with complete metabolism and elimination in both humans and animals. Deet formulations are designed to extend protection duration while minimizing skin penetration, a key consideration in product development. Despite its general safety, deet has been linked to side effects like toxic encephalopathy, seizures, and dermatitis in rare cases (Qiu, Jun, & Mccall, 1998).

2. Degradation Processes and Stability

Nitisinone, a derivative of N-[2-(diethylamino)ethyl]-4-nitrobenzamide, exhibits increased stability with higher pH levels. In conditions similar to human gastric juice, it degrades into stable by-products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), highlighting the importance of understanding its stability and degradation pathways (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

3. Genotoxicity Assessment

1-Ethyl-1-nitrosourea, a related compound, is a potent ethylating agent and has been used in research to understand mutagenesis in various species. It is known for inducing GC-AT transitions among other base substitutions, offering insights into the genotoxicity and mutational patterns of similar compounds (Shibuya & Morimoto, 1993).

4. Environmental Impact and Emissions

Understanding the environmental impact of related compounds, such as nitrous oxide emissions from aquaculture systems and the stability of nitroso compounds in various environments, is crucial for assessing the ecological footprint and potential hazards of N-[2-(diethylamino)ethyl]-4-nitrobenzamide and its derivatives (Hu, Lee, Chandran, Kim, & Khanal, 2012).

Safety And Hazards

The safety information for “N-[2-(diethylamino)ethyl]-4-nitrobenzamide” includes several hazard statements such as H302, H312, H315, H318, H332, H335 . These codes represent various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19/h5-8H,3-4,9-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFMPXFHVNRUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2169-41-7 (mono-hydrochloride)
Record name 4-Nitroprocainamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40168097
Record name 4-Nitroprocainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]-4-nitrobenzamide

CAS RN

1664-52-4
Record name 4-Nitroprocainamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroprocainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzoic acid (2.00 g, 11.9 mmol), N,N-diethylethylene diamine (1.53 g, 13.16 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.74 g, 14.35 mmol), and 1-hydroxybenzotriazole hydrate (2.19 g, 14.35 mmol) in 15 mL DMF was stirred at room temperature for 4 hours. The mixture was diluted with dichloromethane (100 mL) and washed with aqueous saturated sodium bicarbonate solution (50 mL). The aqueous layer was re-extracted with dichloromethane (2×50 mL) and the combined organic solutions were dried (Na2SO4), filtered and evaporated under reduced pressure. The crude mixture was purified on silica gel column to provide N-(2-(diethylamino)-ethyl)-4-nitrobenzamide as an amber colored oil (2.2 g 69%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AM Likhosherstov, SA Kryzhanovskii… - Pharmaceutical …, 2014 - Springer
A series of new substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with an original spectrum of antiarrhythmic activity were synthesized. Their structure…
Number of citations: 8 link.springer.com
NI Avdyunina, AI Turilova, TS Gan'shina… - Pharmaceutical …, 2019 - Springer
Novel 2-aminoadamantane derivatives, specifically N-[2-(adamant-2-yl)-aminocarbonylmethyl]-N′-(dialkylamino) alkylnitrobenzamides and their physiologically compatible salts, …
Number of citations: 2 link.springer.com
F Annunziata, M Letizia Contente, D Betti, C Pinna… - Catalysts, 2020 - mdpi.com
A flow-based chemo-enzymatic synthesis of selected APIs (ie, butacaine, procaine and procainamide) has been developed. A bioreactor made of MsAcT, a versatile acyltransferase …
Number of citations: 21 www.mdpi.com
B Rowley - 2017 - spiral.imperial.ac.uk
The work described in this thesis addresses the problems associated with direct amide synthesis using silicon compounds as catalysts or reagents. This thesis has been separated into …
Number of citations: 2 spiral.imperial.ac.uk
S Rasheed, DN Rao, AS Reddy, R Shankar, P Das - RSC Advances, 2015 - pubs.rsc.org
A novel method of transamidation of carboxamides with amines by using catalytic amounts of H2SO4–SiO2 has been developed under solvent free conditions. The transamidation is …
Number of citations: 55 pubs.rsc.org
DC Braddock, PD Lickiss, BC Rowley, D Pugh… - core.ac.uk
ELECTRONIC SUPPORTING INFORMATION Tetramethyl Orthosilicate (TMOS) as a Reagent for Direct Amidation of Carboxylic Acids Page 1 ESI 1 ELECTRONIC SUPPORTING …
Number of citations: 0 core.ac.uk
M Tamura, D Murase, K Komura - Synthesis, 2015 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 27 www.thieme-connect.com

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